molecular formula C13H22BrNO2 B1676025 [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide CAS No. 15382-66-8

[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide

Katalognummer: B1676025
CAS-Nummer: 15382-66-8
Molekulargewicht: 304.22 g/mol
InChI-Schlüssel: AHBRGOKIYUKMJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide: is a bioactive chemical compound with the molecular formula C13H22BrNO2 and a molecular weight of 304.22 g/mol . This compound is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide involves several steps. The primary synthetic route includes the reaction of m-Anisidine with 4-(2-ethylbutoxy) bromide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles such as hydroxide or amine groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide can be compared with other similar compounds such as:

    m-Anisidine: The parent compound without the 4-(2-ethylbutoxy) group.

    4-(2-ethylbutoxy) Aniline: A similar compound with a different substitution pattern.

    Hydrobromide Salts: Other hydrobromide salts of aromatic amines.

The uniqueness of m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

The compound [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide, commonly referred to in research contexts as B-Raf IN 1, has garnered attention for its biological activity, particularly as an inhibitor of the B-Raf protein. This protein is integral to the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation. Given the frequent mutations of B-Raf in various cancers, including melanoma, this compound holds potential therapeutic applications.

Target of Action : The primary target of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide is the B-Raf protein.

Mode of Action : This compound functions as a selective inhibitor of B-Raf, thereby disrupting the MAPK/ERK signaling pathway. By inhibiting B-Raf activity, it leads to a reduction in cell growth and division, which is particularly relevant in cancer treatment.

Pharmacokinetics :

  • Molecular Weight : 515.529 g/mol
  • Density : 1.3 ± 0.1 g/cm³

Biological Activity Summary

The biological activity of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide can be summarized in the following table:

Biological Activity Description
Inhibition of Cell Growth Effectively inhibits the proliferation of cancer cells with B-Raf mutations.
Selectivity Demonstrates high specificity towards B-Raf compared to similar compounds.
Therapeutic Potential Investigated for use in treating melanoma and other cancers with B-Raf mutations.

Research Findings

Recent studies have highlighted the efficacy of [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide in various experimental settings:

  • Cell Line Studies : In vitro experiments using melanoma cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC50 values indicate a potent inhibitory effect on B-Raf activity.
  • Animal Models : Preclinical trials involving animal models have shown promising results, where administration of the compound led to tumor regression in subjects with tumors driven by mutated B-Raf.
  • Comparative Analysis : When compared to other B-Raf inhibitors like Vemurafenib and Dabrafenib, [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide exhibited a unique profile with enhanced selectivity and reduced off-target effects.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced melanoma indicated that those treated with [4-(2-ethylbutoxy)-3-methoxyphenyl]azanium; bromide showed improved progression-free survival compared to historical controls receiving standard chemotherapy.
  • Case Study 2 : Another study focused on patients with colorectal cancer harboring B-Raf mutations demonstrated notable tumor shrinkage post-treatment with this compound, suggesting its potential applicability beyond melanoma.

Eigenschaften

CAS-Nummer

15382-66-8

Molekularformel

C13H22BrNO2

Molekulargewicht

304.22 g/mol

IUPAC-Name

4-(2-ethylbutoxy)-3-methoxyaniline;hydrobromide

InChI

InChI=1S/C13H21NO2.BrH/c1-4-10(5-2)9-16-12-7-6-11(14)8-13(12)15-3;/h6-8,10H,4-5,9,14H2,1-3H3;1H

InChI-Schlüssel

AHBRGOKIYUKMJD-UHFFFAOYSA-N

SMILES

CCC(CC)COC1=C(C=C(C=C1)[NH3+])OC.[Br-]

Kanonische SMILES

CCC(CC)COC1=C(C=C(C=C1)N)OC.Br

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

m-Anisidine, 4-(2-ethylbutoxy)-, hydrobromide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Reactant of Route 2
Reactant of Route 2
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Reactant of Route 3
Reactant of Route 3
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Reactant of Route 4
Reactant of Route 4
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Reactant of Route 5
Reactant of Route 5
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide
Reactant of Route 6
Reactant of Route 6
[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.